molecular formula C6H6N2O3 B1630216 4-Amino-5-hydroxypyridine-2-carboxylic acid CAS No. 478169-54-9

4-Amino-5-hydroxypyridine-2-carboxylic acid

Cat. No.: B1630216
CAS No.: 478169-54-9
M. Wt: 154.12 g/mol
InChI Key: VLZOGNCCRDPCAK-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxypyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the fourth position, a hydroxyl group at the fifth position, and a carboxylic acid group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxypyridine-2-carboxylic acid typically involves the functionalization of the pyridine ring. One common method is the nitration of pyridine derivatives followed by reduction and hydrolysis. For example, starting from 4-nitro-5-hydroxypyridine-2-carboxylic acid, the nitro group can be reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The hydroxyl group can be introduced through hydroxylation reactions using reagents like sodium hydroxide under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Amino-5-oxopyridine-2-carboxylic acid.

    Reduction: 4-Amino-5-hydroxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-hydroxypyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methylpyridine-2-carboxylic acid
  • 4-Amino-5-chloropyridine-2-carboxylic acid
  • 4-Amino-5-bromopyridine-2-carboxylic acid

Uniqueness

4-Amino-5-hydroxypyridine-2-carboxylic acid is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the hydroxyl group at the fifth position enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)8-2-5(3)9/h1-2,9H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOGNCCRDPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626663
Record name 4-Amino-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-54-9
Record name 4-Amino-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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